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Compound of Interest

Compound Name: TL-895

Cat. No.: B15580299

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the tyrosine kinase inhibitor TL-895's cross-
reactivity profile against other tyrosine kinases, supported by experimental data. TL-895 is a
potent, orally available, and highly selective irreversible inhibitor of Bruton's tyrosine kinase
(BTK), a key component of the B-cell receptor (BCR) signaling pathway.[1][2] Understanding its
selectivity is crucial for predicting potential off-target effects and therapeutic applications.

Executive Summary

TL-895 demonstrates high selectivity for BTK. Cross-reactivity studies have identified a limited
number of other tyrosine kinases that are inhibited by TL-895, primarily within the Tec family of
kinases. Notably, TL-895 shows potent inhibition of BMX, another member of the Tec family.
The selectivity of TL-895 is a significant advantage over first-generation BTK inhibitors, which
are known to have more off-target activities.

Cross-reactivity Data

The following table summarizes the inhibitory activity of TL-895 against a panel of tyrosine
kinases. The data is compiled from various biochemical and cellular assays.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b15580299?utm_src=pdf-interest
https://www.benchchem.com/product/b15580299?utm_src=pdf-body
https://www.benchchem.com/product/b15580299?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10431306/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10431408/
https://www.benchchem.com/product/b15580299?utm_src=pdf-body
https://www.benchchem.com/product/b15580299?utm_src=pdf-body
https://www.benchchem.com/product/b15580299?utm_src=pdf-body
https://www.benchchem.com/product/b15580299?utm_src=pdf-body
https://www.benchchem.com/product/b15580299?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15580299?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

Kinase Target

Assay Type

IC50 | EC50 (nM)

Notes

BTK

HotSpot Kinase Assay

3.02

Primary Target.[3]

NanoBRET TE

Intracellular Assay

6.8

Primary Target;
intracellular potency.

[3]

Biochemical Assay

4.9

[1]

BMX

HotSpot Kinase Assay

0.53

Potent off-target

inhibition.[3]
Potent off-target
NanoBRET TE o
1.6 inhibition; intracellular
Intracellular Assay
potency.[3]
Biochemical Assay 1.6 [1]
) ) Moderate off-target
BLK Biochemical Assay 10-39 o
inhibition.[1]
. _ Moderate off-target
ERBB4 Biochemical Assay 10-39 o
inhibition.[1]
) ) Moderate off-target
TEC Biochemical Assay 10-39 o
inhibition.[1]
_ _ Moderate off-target
TXK Biochemical Assay 10-39 o
inhibition.[1]
Demonstrates
CsSK Biochemical Assay No inhibition selectivity over some
related kinases.[1]
Demonstrates
EGFR Biochemical Assay No inhibition selectivity over some

related kinases.[1]

A broader screening of TL-895 at a concentration of 500 nmol/L against 403 non-mutant
kinases using the KINOMEscan platform resulted in a high selectivity score (S(35) of 0.015),
indicating that TL-895 interacts with a very small fraction of the kinome.[3] Another study
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utilizing a 270-kinase panel at a 1 uM concentration of TL-895 also confirmed its high
selectivity.[4][5]

Signaling Pathway and Experimental Workflow

To visually represent the context of TL-895's activity, the following diagrams illustrate the BTK
signaling pathway and a general workflow for assessing kinase inhibitor selectivity.
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Caption: Simplified BTK signaling pathway and the inhibitory action of TL-895.
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Caption: General experimental workflow for determining kinase inhibitor selectivity.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

HotSpot™ Kinase Assay (Biochemical IC50
Determination)

This assay is a radiometric method to measure the catalytic activity of kinases.

e Reagents: Base reaction buffer (20 mM Hepes pH 7.5, 10 mM MgCI2, 1 mM EGTA, 0.01%
Brij35), substrate, cofactors, recombinant kinases (e.g., BTK, BMX), TL-895 (in 100%
DMSO), and 3P-ATP.[6]

e Procedure:
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o Prepare the substrate in the base reaction buffer.
o Add any required cofactors to the substrate solution.
o Add the kinase to the substrate solution and mix gently.

o Deliver serial dilutions of TL-895 in DMSO to the kinase reaction mixture using acoustic
technology and incubate for 20 minutes at room temperature.

o Initiate the kinase reaction by adding 3P-ATP.
o Incubate the reaction for 2 hours at room temperature.

o Detect kinase activity using the P81 filter-binding method, which captures the radiolabeled
phosphorylated substrate.

o IC50 values are calculated from the dose-response curves.[6]

NanoBRET™ TE Intracellular Kinase Assay (Cellular
EC50 Determination)

This assay measures the apparent affinity of a test compound for a target kinase in live cells
using Bioluminescence Resonance Energy Transfer (BRET).

e Cell Line: HEK293 human epithelial cells.[7]

o Reagents: HEK293 cells, NanoLuc-BTK Fusion Vector, Transfection Carrier DNA, Opti-MEM
| Reduced Serum Medium, NanoBRET™ Tracer, TL-895, NanoBRET™ Nano-Glo®
Substrate, and Extracellular NanoLuc® Inhibitor.[7][8][9]

e Procedure:

o

HEK?293 cells are transiently transfected with the NanoLuc-kinase fusion vector.

o

Transfected cells are seeded into 384-well plates.

[¢]

The cells are pre-treated with the NanoBRET™ Tracer.
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o Serial dilutions of TL-895 are added to the wells, and the plate is incubated for 1-2 hours.
o The NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor are added.

o The BRET signal is measured on a multilabel reader. The signal is a ratio of the acceptor

emission to the donor emission.

o ECH50 values are determined by plotting the BRET ratio against the concentration of TL-
895.[3][7]

KINOMEscan™ (Selectivity Profiling)

This is a competitive binding assay used to quantitatively measure the interactions between a
test compound and a large panel of kinases.

o Methodology: The assay is typically performed by a specialized service provider (e.g.,
Eurofins DiscoverX).

e Procedure:

o A DNA-tagged kinase is incubated with an immobilized ligand that binds to the active site

of the kinase.

o TL-895 is added to the reaction and competes with the immobilized ligand for binding to

the kinase.

o The amount of kinase bound to the solid support is measured using quantitative PCR of
the DNA tag.

o The results are reported as the percentage of the kinase that remains bound to the solid
support in the presence of the test compound compared to a DMSO control (% Ctrl). A
lower % Ctrl value indicates a stronger interaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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